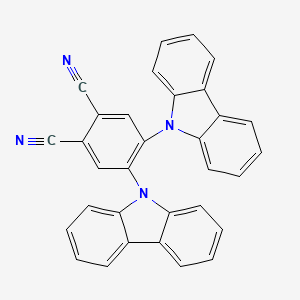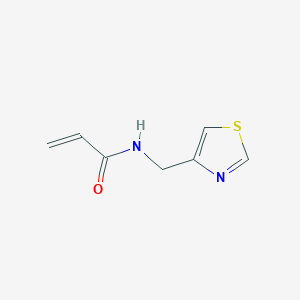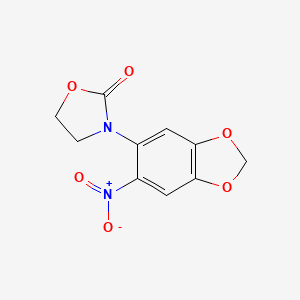![molecular formula C13H15N3O B2968692 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034463-23-3](/img/structure/B2968692.png)
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone is a compound that features a benzimidazole ring fused with a pyrrolidine ring and an ethanone group. Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Applications De Recherche Scientifique
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of this compound is the quorum sensing (QS) system in bacterial populations . QS is a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
The compound affects the biosynthesis of autoinducers (AIs), signal molecules produced by the QS systems . Upon reaching a certain threshold concentration at a high population density, AIs activate their corresponding receptor proteins and form complexes which in turn induce the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .
Result of Action
The inhibition of the QS system by the compound leads to a reduction in the production of virulence traits and antibiotic resistance mechanisms in bacterial populations . This results in a decrease in bacterial virulence, making infections caused by these bacteria easier to manage and treat .
Action Environment
The compound’s action can be influenced by environmental factors. For instance, the QS system regulates biofilm maturation, a highly antibiotic-tolerant lifestyle for maintaining bacterial populations in low nutrient environments and chronic infections . Therefore, the compound’s efficacy may vary depending on the nutrient availability in the environment.
Safety and Hazards
Orientations Futures
Given the broad range of biological activities exhibited by benzimidazole-containing compounds, there is a great potential for the development of new drugs . Future research could focus on synthesizing new benzimidazole derivatives and evaluating their biological activities for potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization . One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole: A simpler benzimidazole derivative with similar biological activities.
2-(1H-benzo[d]imidazol-2-yl)pyrrolidine: A compound with a similar structure but lacking the ethanone group.
1-(1H-benzo[d]imidazol-2-yl)ethanone: A compound with a similar structure but lacking the pyrrolidine ring.
Uniqueness
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone is unique due to the presence of both the benzimidazole and pyrrolidine moieties, which may confer enhanced biological activity and specificity compared to simpler derivatives .
Propriétés
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(17)10-6-7-16(8-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCPJKTBULPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)
![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2968613.png)
![3-benzyl-1-methyl-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968616.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)
![3,5-DIMETHOXY-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2968625.png)
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2968631.png)
